molecular formula C34H52O3S B073405 Cholesteryl tosylate CAS No. 1182-65-6

Cholesteryl tosylate

Cat. No. B073405
CAS RN: 1182-65-6
M. Wt: 540.8 g/mol
InChI Key: RNZDACWUXZHQMI-CRQOXBRUSA-N
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Description

Cholesteryl tosylate, also known as (3β)-Cholest-5-en-3-yl 4-methylbenzenesulfonate , is a chemical compound with the molecular formula C34H52O3S . It has an average mass of 540.840 Da and a monoisotopic mass of 540.363708 Da . It is an ester of cholesterol .


Molecular Structure Analysis

Cholesteryl tosylate has a complex molecular structure with 34 carbon atoms, 52 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . It is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered .


Chemical Reactions Analysis

Cholesteryl tosylate, like other tosylates, can act as a good leaving group in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .


Physical And Chemical Properties Analysis

Cholesteryl tosylate has a molecular weight of 540.84 . More detailed physical and chemical properties are not available in the search results.

Safety And Hazards

Cholesteryl tosylate is intended for research and development use only and is not for medicinal, household, or other use . In case of exposure, it is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

While specific future directions for cholesteryl tosylate are not mentioned in the search results, research on cholesterol-based compounds is ongoing. These compounds have applications ranging from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators . Additionally, understanding the mechanism by which cholesteryl ester transfer proteins (CETP) mediate lipid transfer can guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-14,23,25,27,29-32H,7-9,15-22H2,1-6H3/t25-,27+,29+,30-,31+,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZDACWUXZHQMI-CRQOXBRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl tosylate

CAS RN

1182-65-6
Record name Cholesteryl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(4-methylbenzenesulfonate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3β-yl toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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